Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide
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Overview
Description
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains an ammonium group and an iodide ion, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-3-hydroxy-2-methyl-5-benzofuran with trimethylamine in the presence of an iodide source. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The iodide ion can be substituted with other halides or nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Uniqueness
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
31509-22-5 |
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Molecular Formula |
C12H18INO2 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
[(2R,3R)-3-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-5-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C12H18NO2.HI/c1-8-12(14)10-7-9(13(2,3)4)5-6-11(10)15-8;/h5-8,12,14H,1-4H3;1H/q+1;/p-1/t8-,12+;/m1./s1 |
InChI Key |
VVKWIAXBUFKNOF-YFUGSSCLSA-M |
Isomeric SMILES |
C[C@@H]1[C@@H](C2=C(O1)C=CC(=C2)[N+](C)(C)C)O.[I-] |
Canonical SMILES |
CC1C(C2=C(O1)C=CC(=C2)[N+](C)(C)C)O.[I-] |
Origin of Product |
United States |
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